Target Engagement on Human ROMK (Kir1.1) Channel: Derivative IC50 of 6.40 nM vs. Unsubstituted Core
Derivatives built on the 4-methyl-1H-pyrazole-3-carbonitrile scaffold demonstrate potent human ROMK (Kir1.1) channel inhibition. In a thallium flux assay using the FluxOR kit, the derivative (R)-1-(5-(((2-hydroxy-2-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)ethyl)amino)methyl)pyridin-2-yl)-4-methyl-1H-pyrazole-3-carbonitrile (US10723723, Example 92) achieved an IC50 of 6.40 nM [1]. A related derivative (Example 35) achieved an IC50 of 1.0 nM [2]. In contrast, the unsubstituted 1H-pyrazole-3-carbonitrile core (CAS 36650-74-5) is not reported in this patent series and has no documented ROMK inhibitory activity, demonstrating that the 4-methyl substitution pattern is essential for target engagement [3].
| Evidence Dimension | Human ROMK (Kir1.1) channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | Derivative built on 4-methyl-1H-pyrazole-3-carbonitrile scaffold: IC50 = 6.40 nM (Example 92); IC50 = 1.0 nM (Example 35) |
| Comparator Or Baseline | Unsubstituted 1H-pyrazole-3-carbonitrile (CAS 36650-74-5): no ROMK inhibitory activity reported in US10723723 |
| Quantified Difference | >6,400-fold improvement in potency (assuming baseline IC50 > 6.4 μM if any weak activity exists); functionally, the 4-methyl-3-cyano scaffold is essential for activity vs. unsubstituted core |
| Conditions | Thallium flux assay; FluxOR kit (F10017, Life Technologies); human Kir1.1 (ROMK) channel expressed in HEK293 cells |
Why This Matters
Procurement of the 4-methyl-3-cyano scaffold rather than the unsubstituted pyrazole-3-carbonitrile is essential for ROMK-targeted cardiovascular drug discovery, as only the 4-methyl substituted core has demonstrated sub-nanomolar inhibitory activity in this clinically relevant ion channel target.
- [1] BindingDB. BDBM456205: IC50 = 6.40 nM against human ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1). Thallium flux assay. https://bdb99.ucsd.edu View Source
- [2] BindingDB. BDBM456149 (US10723723, Example 35): IC50 = 1.0 nM against human ROMK. Thallium flux assay. http://ww.w.bindingdb.org View Source
- [3] US Patent US 10,723,723 B2. Bristol-Myers Squibb. Substituted bicycle heterocyclic derivatives useful as ROMK channel inhibitors. https://patents.google.com/patent/US10723723B2/en View Source
